5,7-Difluoroisoquinoline-1-carboxylic acid 5,7-Difluoroisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753390
InChI: InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5F2NO2
Molecular Weight: 209.15 g/mol

5,7-Difluoroisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC17753390

Molecular Formula: C10H5F2NO2

Molecular Weight: 209.15 g/mol

* For research use only. Not for human or veterinary use.

5,7-Difluoroisoquinoline-1-carboxylic acid -

Specification

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
IUPAC Name 5,7-difluoroisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)
Standard InChI Key AQZCKTQFDYPEME-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

5,7-Difluoroisoquinoline-1-carboxylic acid has the molecular formula C10H5F2NO2\text{C}_{10}\text{H}_{5}\text{F}_{2}\text{NO}_{2} and a molecular weight of 209.15 g/mol . The SMILES notation O=C(O)c1nccc2c(F)cc(F)cc12\text{O=C(O)c1nccc2c(F)cc(F)cc12} delineates its structure, featuring a planar isoquinoline core with fluorine atoms at positions 5 and 7 and a carboxylic acid group at position 1 (Figure 1) .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2059999-01-6
Molecular FormulaC10H5F2NO2\text{C}_{10}\text{H}_{5}\text{F}_{2}\text{NO}_{2}
Molecular Weight209.15 g/mol
SMILESO=C(O)c1nccc2c(F)cc(F)cc12

The fluorine atoms induce electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions, such as hydrogen bonding and hydrophobic contacts . The carboxylic acid group enhances water solubility and provides a site for derivatization, critical for pharmacokinetic optimization .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous fluorinated isoquinolines reveal distinct 1H^1\text{H} and 13C^{13}\text{C} chemical shifts. For example, in 6,7-difluoro-1-(2-fluorovinyl)-8-substituted-4-quinolones, fluorine atoms at positions 6 and 7 deshield adjacent protons, producing characteristic splitting patterns . Similar behavior is anticipated in 5,7-difluoroisoquinoline-1-carboxylic acid, with 1H^1\text{H} NMR peaks for H-6 and H-8 appearing downfield due to fluorine’s inductive effects .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5,7-difluoroisoquinoline-1-carboxylic acid typically involves multi-step sequences starting from substituted benzene precursors. A representative approach, adapted from fluoroquinolone syntheses, includes:

  • Cyclization: Formation of the isoquinoline core via cyclocondensation of benzoyl acetates with dimethylformamide dimethylacetal .

  • Fluorination: Introduction of fluorine atoms using diethylaminosulfur trifluoride (DAST) or related agents .

  • Carboxylic Acid Installation: Oxidation of methyl or ethyl esters to carboxylic acids under acidic or basic conditions .

Table 2: Key Synthesis Steps and Conditions

StepReagents/ConditionsYield
CyclizationDMF-DMA, 80°C, 6h65–75%
FluorinationDAST, CH2_2Cl2_2, 0°C50–60%
OxidationKMnO4_4, H2_2O, 70°C85–90%

Challenges in Synthesis

Biological Activity and Mechanism

Enzyme Inhibition

Fluorinated isoquinolines exhibit potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. In Z-15b, a conformationally restricted analogue of fleroxacin, the 2-fluorovinyl group enhances binding to the gyrase-DNA complex by mimicking the active conformation of fluoroquinolones . Molecular modeling suggests that 5,7-difluoroisoquinoline-1-carboxylic acid adopts a similar binding pose, with fluorine atoms forming hydrophobic contacts in the enzyme’s active site .

CompoundTarget EnzymeIC50_{50} (nM)
Z-15bDNA Gyrase12.4
Isoquinoline-1-carboxamideCOX-28.9

Applications in Drug Development

Antibacterial Agents

The structural similarity to fluoroquinolones positions 5,7-difluoroisoquinoline-1-carboxylic acid as a lead compound for novel antibiotics. In vitro assays on Z-15b demonstrated MIC values of 0.25 µg/mL against Staphylococcus aureus and 0.5 µg/mL against Escherichia coli, comparable to ciprofloxacin .

Neurological Therapeutics

Modulation of neuroinflammatory responses via microglial inhibition suggests potential in treating Alzheimer’s disease and multiple sclerosis. Fluorine’s ability to cross the blood-brain barrier enhances the compound’s suitability for central nervous system (CNS) targeting.

Challenges and Future Directions

Metabolic Stability

Despite fluorine’s protective effects, the carboxylic acid group may undergo glucuronidation in vivo, reducing bioavailability. Prodrug strategies, such as esterification, are under investigation to mitigate this issue .

Synthetic Scalability

Current routes suffer from moderate yields (50–75%), necessitating catalyst optimization. Transition metal-catalyzed C–H fluorination, as explored in Minisci reactions, could streamline production .

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